

A Technical Guide to the Thermal Stability and Hygroscopicity of Dapagliflozin Propanediol Hydrate

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Compound of Interest		
Compound Name:	Dapagliflozin propanediol hydrate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and hygroscopicity of **Dapagliflozin propanediol hydrate** (DAP-PDO-H2O), a critical active pharmaceutical ingredient (API) used in the treatment of type 2 diabetes mellitus. Understanding these physicochemical properties is paramount for ensuring drug product quality, efficacy, and shelf-life. Dapagliflozin, an inhibitor of sodium-glucose cotransporter 2 (SGLT2), is formulated as a propanediol hydrate to improve upon the high hygroscopicity and instability of the free base form.[1][2] However, the hydrate itself presents unique stability challenges that necessitate careful control during manufacturing and storage.[1][3][4]

This document details the experimental data and methodologies used to characterize these properties, offering a comprehensive resource for professionals in the pharmaceutical industry.

Hygroscopicity Profile

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical quality attribute for pharmaceutical solids. Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking), chemical degradation, and alterations in dissolution profiles. While the propanediol hydrate form of dapagliflozin was developed to address the severe hygroscopicity of the free base, it still exhibits notable moisture sensitivity. [1][5]



Dynamic Vapor Sorption (DVS) analysis is the primary technique used to quantify this behavior. Studies show that **Dapagliflozin propanediol hydrate** can uptake approximately 2% of water by mass when exposed to 95% relative humidity (RH).[6] This is a significant improvement over the dapagliflozin free base, which absorbs up to 7.4% water under the same conditions, but it is more hygroscopic than other forms, such as a dapagliflozin-citric acid cocrystal which only uptakes about 1% water.[6] This inherent hygroscopicity is linked to its solid-state instability, particularly in high-humidity environments.[6]

Quantitative Hygroscopicity Data

The following table summarizes the moisture sorption data for **Dapagliflozin propanediol hydrate** compared to other forms of the molecule.

Form	Water Uptake at 95% RH	Reference
Dapagliflozin Propanediol Hydrate (DAP-PDO-H2O)	~2.0%	[6]
Dapagliflozin (Free Base)	~7.4%	[6]
Dapagliflozin-Citric Acid Cocrystal (DAP-CA)	~1.0%	[6]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS analysis provides a detailed isotherm plot of moisture sorption and desorption, revealing the interaction between the material and water vapor at various relative humidity levels.

Objective: To determine the moisture sorption and desorption characteristics of **Dapagliflozin propanediol hydrate** at a constant temperature.

Instrumentation: A DVS instrument, such as a VTI-SA+ from TA Instruments.[7]

Methodology:

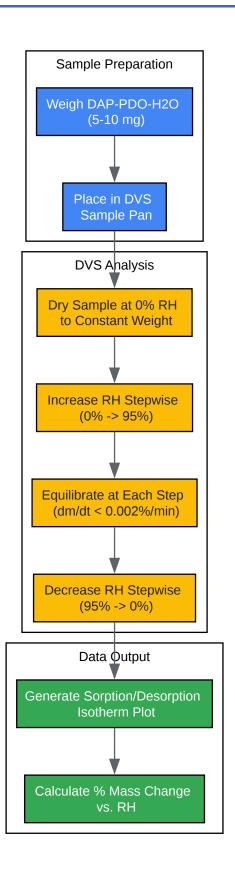
• Sample Preparation: A precisely weighed sample of **Dapagliflozin propanediol hydrate** (typically 5-10 mg) is placed into the DVS instrument's microbalance.



- Drying: The sample is first dried to a stable weight under a stream of dry nitrogen gas (0% RH) to establish a baseline dry mass.[7]
- Sorption Phase: The relative humidity in the sample chamber is increased stepwise, typically in 10% RH increments, from 0% up to 95% RH.[7]
- Equilibration: At each RH step, the system waits until the sample mass equilibrates.
 Equilibrium is typically defined as a mass change of less than 0.002% per minute over a 10-15 minute period.[8]
- Desorption Phase: After reaching the maximum RH, the humidity is decreased stepwise back to 0% RH, and the mass change is recorded at each step following equilibration.
- Data Analysis: The change in mass at each RH step is plotted against the target RH to generate sorption and desorption isotherms. The resulting graph reveals the material's hygroscopicity, the potential for hydrate formation, and the reversibility of water uptake.[9]

Visualization: Hygroscopicity Assessment Workflow





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Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.



Thermal Stability Profile

The thermal stability of an API is crucial for processing (e.g., drying, milling, granulation) and long-term storage. **Dapagliflozin propanediol hydrate** is known to be sensitive to heat.[4] Its stability is compromised at even moderately elevated temperatures, leading to desolvation, dehydration, and potential phase transitions that can impact its performance and purity.[1][5] [10]

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize these properties. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Data indicates that **Dapagliflozin propanediol hydrate** has a relatively low melting point of approximately 77.11°C.[6] TGA results show a significant weight loss of around 18.1%, which begins at a low temperature of 58.7°C.[6] This mass loss corresponds closely to the theoretical combined weight of water and propanediol (18.7%) in the solvate-hydrate crystal, indicating that the compound loses its lattice solvents at temperatures just above room temperature.[6] This desolvation process can lead to the conversion of the crystalline material into a less stable amorphous form.[5][6]

Quantitative Thermal Stability Data

The table below summarizes key thermal events for **Dapagliflozin propanediol hydrate**.



Analytical Technique	Parameter	Result	Significance	Reference
DSC	Melting Point (Endotherm)	77.11 °C	Low melting point indicates sensitivity to heat.	[6]
TGA	Onset of Weight Loss	58.7 °C	Desolvation/dehy dration begins at moderate temperatures.	[6]
TGA	Total Weight Loss	18.1%	Corresponds to the loss of propanediol and water.	[6]

Solid-State Stability Under Stress

Accelerated stability studies, which expose the drug substance to elevated temperature and humidity, confirm its instability. When stored at 40°C and 75% RH for three months, **Dapagliflozin propanediol hydrate** progressively transforms into an amorphous form, as confirmed by Powder X-ray Diffraction (PXRD).[6] This physical transformation is accompanied by chemical degradation, with impurity levels rising to 2.0% over the three-month period.[6] In contrast, more stable forms like the citric acid cocrystal remain crystalline and show significantly lower impurity formation (0.3%).[6]

Experimental Protocols

2.3.1 Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and extent of mass loss due to desolvation and decomposition.

Methodology:



- Sample Preparation: A small, accurately weighed sample (3-5 mg) of Dapagliflozin propanediol hydrate is placed in a TGA pan (typically aluminum or platinum).
- Instrument Setup: The pan is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
- Heating Program: The sample is heated at a constant rate, for example, 10°C/minute, over a specified temperature range (e.g., 30°C to 300°C).
- Data Collection: The instrument continuously records the sample's mass as a function of temperature.
- Data Analysis: The resulting TGA thermogram is analyzed to identify the onset temperature of weight loss and the percentage of mass lost at each step.

2.3.2 Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and solid-state transitions.

Methodology:

- Sample Preparation: A small sample (2-5 mg) is weighed and hermetically sealed in a DSC pan (typically aluminum). An empty, sealed pan is used as a reference.
- Instrument Setup: Both the sample and reference pans are placed in the DSC cell.
- Heating Program: The cell is heated at a constant rate, such as 10°C/minute, over a defined temperature range (e.g., 30°C to 200°C).[6]
- Data Collection: The instrument measures the differential heat flow between the sample and the reference pan required to maintain them at the same temperature.
- Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization) are identified and characterized by their onset temperature, peak temperature, and enthalpy.

2.3.3 Powder X-ray Diffraction (PXRD)



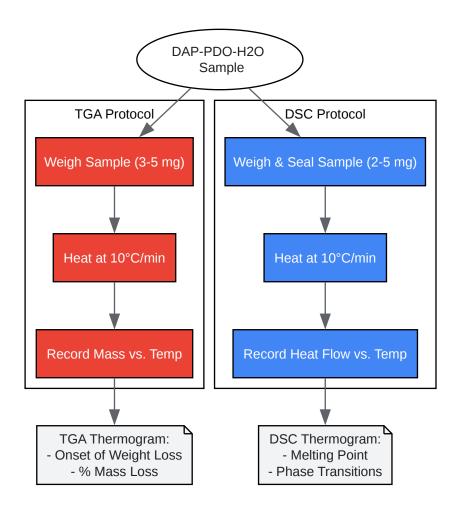
Objective: To identify the crystalline form of the material and monitor for phase changes.

Methodology:

- Sample Preparation: A thin layer of the powder sample is uniformly packed onto a sample holder.
- Instrument Setup: The sample holder is placed in the PXRD instrument.
- Data Collection: The sample is irradiated with monochromatic X-rays at a specific angle (theta, θ). The detector, positioned at an angle of 2-theta (2θ), records the intensity of the diffracted X-rays. The 2θ angle is scanned over a specified range (e.g., 5° to 40°).
- Data Analysis: The resulting diffractogram plots diffraction intensity versus the 20 angle. The peak positions and relative intensities serve as a unique fingerprint for a specific crystalline form. A lack of sharp peaks (a broad "halo") indicates an amorphous state.

Visualization: Thermal Analysis Workflow





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Caption: Workflow for TGA and DSC thermal analysis.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify potential degradation products and establish degradation pathways, which helps in developing stability-indicating analytical methods. Dapagliflozin has been subjected to various stress conditions as per International Council for Harmonisation (ICH) guidelines.

Studies indicate that Dapagliflozin is relatively stable under thermal and photolytic conditions but is susceptible to degradation in acidic, basic, and oxidative environments.[11][12][13][14] One study found significant degradation under acidic hydrolysis conditions, while the drug was stable under photolytic, thermal, neutral, alkaline, and oxidative stress.[11][15] Another study reported degradation of 8.4% in acid, 12.31% in base, and 10.91% under oxidative stress, with



less degradation under thermal (5.94%) and photolytic (5.25%) conditions.[14] This highlights that the primary degradation pathways are hydrolytic and oxidative.

Summary of Forced Degradation Results

Stress Condition	Observation	Reference
Acidic Hydrolysis (e.g., 0.1 N - 1 N HCl)	Significant degradation observed.	[12][14][15]
Alkaline Hydrolysis (e.g., 0.1 N - 1 N NaOH)	Degradation observed; drug is labile.	[12][13][14]
Oxidative (e.g., 3-30% H ₂ O ₂)	Degradation observed.	[11][12][14]
Thermal (e.g., 60-105°C)	Relatively stable; minor degradation (5-20%) reported.	[11][12][14]
Photolytic (UV radiation)	Relatively stable; minor degradation reported.	[11][12][14]

General Protocol: Forced Degradation Study

Objective: To investigate the degradation behavior of **Dapagliflozin propanediol hydrate** under various stress conditions as defined by ICH guideline Q1A(R2).

Methodology:

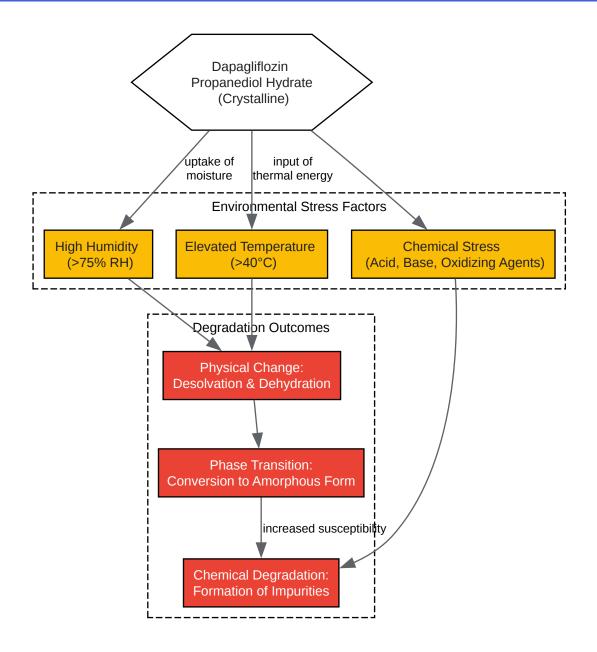
- Acid Degradation: A solution of the drug is prepared in an acidic medium (e.g., 0.1 N HCl) and may be refluxed or kept at room temperature for a defined period (e.g., 24-75 hours).[12]
 [14] The solution is then neutralized.
- Base Degradation: A solution of the drug is prepared in a basic medium (e.g., 0.1 N NaOH) and kept at room temperature for a set time (e.g., 24 hours).[12][14] The solution is subsequently neutralized.
- Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and kept for a specific duration (e.g., 6 hours).[14]



- Thermal Degradation: The solid drug substance is exposed to dry heat in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., 48 hours).[12] A solution may also be heated.
- Photolytic Degradation: The solid drug or its solution is exposed to UV light (e.g., at 254 nm)
 in a photostability chamber for a duration compliant with ICH guidelines.[12]
- Analysis: All stressed samples, along with an unstressed control, are diluted to a suitable concentration and analyzed using a validated, stability-indicating HPLC method to separate the parent drug from any degradation products.

Visualization: Degradation Pathway Logic





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Caption: Relationship between stress factors and degradation of DAP-PDO-H2O.

Conclusion and Recommendations

The physicochemical characterization of **Dapagliflozin propanediol hydrate** reveals a compound with distinct stability challenges.

 Hygroscopicity: It is moderately hygroscopic, absorbing sufficient moisture at high relative humidity to potentially trigger physical and chemical instability.



- Thermal Stability: The material is sensitive to heat, with desolvation and dehydration initiating at temperatures as low as 58.7°C.[6] This leads to a loss of crystallinity and the formation of an amorphous state, which is often more prone to chemical degradation.[6]
- Chemical Stability: While relatively stable to heat and light, it is susceptible to degradation via hydrolysis (both acidic and basic) and oxidation.

These findings underscore the critical importance of implementing stringent controls throughout the manufacturing process and supply chain for any drug product containing **Dapagliflozin propanediol hydrate**. It is recommended that the material be stored in a cool, dry place, protected from moisture and high temperatures, to maintain its solid-state integrity, ensure chemical purity, and preserve its therapeutic efficacy.[1][4] The development of alternative, more stable solid forms, such as cocrystals, may also offer a viable strategy to mitigate these inherent stability risks.[1][6]

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